Comprehensive Technical Guide on the Physical, Chemical, and Synthetic Properties of Methyl 5-bromo-2-methylpentanoate
Comprehensive Technical Guide on the Physical, Chemical, and Synthetic Properties of Methyl 5-bromo-2-methylpentanoate
Executive Summary
As a Senior Application Scientist specializing in molecular design and synthetic workflows, I frequently leverage bifunctional aliphatic linkers to construct complex molecular architectures. Methyl 5-bromo-2-methylpentanoate (CAS: 857479-89-1) is a highly versatile building block featuring a terminal electrophilic bromide and a sterically hindered methyl ester. This whitepaper provides an authoritative, in-depth analysis of its physicochemical profile, intrinsic chemical reactivity, and field-proven synthetic protocols, designed specifically for researchers in medicinal chemistry and drug development.
Structural and Physicochemical Profiling
Methyl 5-bromo-2-methylpentanoate possesses a unique structural topology that dictates its behavior in organic synthesis. The C5 position is occupied by a primary bromine atom, rendering it highly susceptible to nucleophilic attack. Conversely, the C2 position features a methyl branch adjacent to the ester carbonyl. This α -methyl group provides critical steric hindrance that modulates the reactivity of the ester, differentiating it from unbranched analogs by slowing down spontaneous hydrolysis.
To facilitate experimental design and stoichiometric calculations, the core quantitative data for this compound is summarized below 1.
Table 1: Physicochemical Properties
| Property | Value | Causality / Experimental Significance |
| CAS Number | 857479-89-1 | Unique identifier for the methyl ester variant. |
| Molecular Formula | C₇H₁₃BrO₂ | Dictates mass balance in synthetic workflows. |
| Molecular Weight | 209.08 g/mol | Essential for precise stoichiometric calculations. |
| Density | 1.3 ± 0.1 g/cm³ | High density is typical of brominated aliphatic chains; impacts phase separation during aqueous workups. |
| Boiling Point | 202.8 ± 23.0 °C | Indicates moderate volatility. Requires vacuum distillation for purification to prevent thermal degradation or elimination reactions. |
| SMILES String | O=C(OC)C(C)CCCBr | Facilitates computational modeling and structural queries in chemical databases. |
Mechanistic Reactivity and Chemical Properties
The synthetic utility of methyl 5-bromo-2-methylpentanoate stems from its orthogonal reactivity profile, allowing chemists to selectively address one functional group without disturbing the other.
Electrophilic Terminal Bromide (C5)
The primary alkyl bromide acts as a classic electrophile. It readily undergoes bimolecular nucleophilic substitution ( SN2 ) with amines, thiolates, and alkoxides. The lack of steric bulk at the terminal C5 position ensures rapid kinetics for these displacements, making it an ideal alkylating agent for assembling pharmaceutical intermediates 2.
Sterically Hindered Ester (C1) and Transesterification Dynamics
The α -methyl group imposes significant steric hindrance around the carbonyl carbon. While this protects the ester from unwanted mild hydrolysis during SN2 reactions at the C5 position, the ester can still be manipulated under specific conditions.
When synthesizing longer-chain esters (e.g., converting the methyl ester to ethyl 5-bromo-2-methylpentanoate, CAS 77858-41-4), transesterification is strictly preferred over direct carboxylic acid activation . Direct activation of 5-bromo-2-methylpentanoic acid often requires harsh acidic conditions that promote unwanted bromide displacement or elimination. Instead, an equilibrium-driven transesterification employing Lewis acid catalysts like titanium(IV) isopropoxide [Ti(OⁱPr)₄] circumvents these side reactions, ensuring high fidelity of the brominated backbone 3.
Caption: Orthogonal reactivity pathways highlighting C5 nucleophilic substitution and C1 transesterification.
Experimental Protocols: Synthesis and Functionalization
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed.
Protocol A: Regioselective Synthesis via Lactone Cleavage
The most efficient route to methyl 5-bromo-2-methylpentanoate involves the ring-opening of α -methyl- δ -valerolactone followed by esterification 4.
-
Lactone Activation & Ring-Opening: Charge a dry, argon-purged reaction vessel with α -methyl- δ -valerolactone (1.0 equiv). Dropwise, add a solution of hydrogen bromide (HBr) in acetic acid (33% wt, 3.0 equiv) at 0 °C.
-
Causality: The strong acidic environment protonates the endocyclic lactone oxygen, drastically increasing the electrophilicity of the adjacent carbon. This facilitates a rapid nucleophilic attack by the bromide ion to open the ring, yielding 5-bromo-2-methylpentanoic acid.
-
-
Fischer Esterification: Isolate the crude brominated acid and dissolve it in anhydrous methanol. Add a catalytic amount of methanolic hydrogen chloride (0.1 equiv) and reflux for 4-6 hours.
-
Causality: Using methanol as both solvent and reactant drives the equilibrium toward the methyl ester via Le Chatelier's principle.
-
-
Quench and Workup: Cool the reaction and neutralize carefully with saturated aqueous NaHCO3 . Extract with dichloromethane (DCM).
-
Causality: Immediate neutralization is critical. Leaving the product in an acidic environment during concentration can lead to acid-catalyzed degradation or reversion.
-
-
Purification: Dry the organic layer over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via vacuum distillation to isolate the pure methyl ester.
Caption: Synthetic workflow for Methyl 5-bromo-2-methylpentanoate via lactone ring-opening.
Protocol B: N-Alkylation (Nucleophilic Substitution)
This protocol details the use of the synthesized ester as an alkylating agent for secondary amines, a common step in pharmaceutical synthesis 2.
-
Substrate Activation: Dissolve the target amine (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).
-
Base and Catalyst Addition: Add anhydrous potassium carbonate ( K2CO3 , 2.0 equiv) and a catalytic amount of sodium iodide (NaI, 0.1 equiv).
-
Causality: K2CO3 acts as a non-nucleophilic base to scavenge the generated HBr. The addition of NaI is a critical field-proven technique; it facilitates an in situ Finkelstein reaction, temporarily converting the alkyl bromide to a highly reactive alkyl iodide, thereby significantly accelerating the SN2 kinetics.
-
-
Alkylation: Add methyl 5-bromo-2-methylpentanoate (1.1 equiv) dropwise. Heat the mixture to 60 °C for 12 hours.
-
Isolation: Quench with distilled water and extract with ethyl acetate. Wash the organic layer extensively with brine to remove residual DMF before drying and concentration.
Applications in Drug Development
In modern medicinal chemistry, bifunctional linkers like methyl 5-bromo-2-methylpentanoate are indispensable. They are frequently utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and complex heterocyclic intermediates (such as modified ornithine/arginine derivatives) [[4]](). The 5-carbon aliphatic chain provides an optimal spacer length to maintain molecular flexibility without introducing excessive lipophilicity. Furthermore, the α -methyl group introduces a chiral center that drug development professionals can leverage to meticulously tune the pharmacokinetic properties and target-binding affinity of the final therapeutic candidate.
References
-
PrepChem. "Synthesis of (±)-ethyl 5-(2-formyl-3...". Retrieved from: [Link]
-
ElectronicsAndBooks / Journal of Antibiotics. "SYNTHESIS OF N5-HYDROXY-2-METHYLARGININE AND N5-HYDROXY-2-METHYLORNITHINE". Retrieved from: [Link]
